(1R)-1-(4-ethylphenyl)ethan-1-ol (1R)-1-(4-ethylphenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 54225-75-1
VCID: VC4223078
InChI: InChI=1S/C10H14O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8,11H,3H2,1-2H3/t8-/m1/s1
SMILES: CCC1=CC=C(C=C1)C(C)O
Molecular Formula: C10H14O
Molecular Weight: 150.221

(1R)-1-(4-ethylphenyl)ethan-1-ol

CAS No.: 54225-75-1

Cat. No.: VC4223078

Molecular Formula: C10H14O

Molecular Weight: 150.221

* For research use only. Not for human or veterinary use.

(1R)-1-(4-ethylphenyl)ethan-1-ol - 54225-75-1

Specification

CAS No. 54225-75-1
Molecular Formula C10H14O
Molecular Weight 150.221
IUPAC Name (1R)-1-(4-ethylphenyl)ethanol
Standard InChI InChI=1S/C10H14O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8,11H,3H2,1-2H3/t8-/m1/s1
Standard InChI Key HZFBZEOPUXCNHK-MRVPVSSYSA-N
SMILES CCC1=CC=C(C=C1)C(C)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(1R)-1-(4-Ethylphenyl)ethan-1-ol consists of a phenyl ring substituted with an ethyl group at the para position, bonded to a chiral ethanol moiety. The (R) configuration at the first carbon determines its stereochemical identity, which is critical for its interactions in enantioselective reactions . The IUPAC name (1R)-1-(4-ethylphenyl)ethanol reflects this structure, while its SMILES notation (CCC1=CC=C(C=C1)C(C)O) and InChIKey (HZFBZEOPUXCNHK-MRVPVSSYSA-N) provide unambiguous representations for chemical databases .

Table 1: Key Identifiers of (1R)-1-(4-Ethylphenyl)ethan-1-ol

PropertyValueSource
Molecular FormulaC₁₀H₁₄O
Molecular Weight150.22 g/mol
CAS Registry Number54225-75-1
PubChem CID13481017
Boiling PointNot reported
Melting PointNot reported
DensityNot reported

Synthesis and Production Methods

Asymmetric Reduction of Prochiral Ketones

The most common route to synthesize (1R)-1-(4-ethylphenyl)ethan-1-ol involves the enantioselective reduction of 1-(4-ethylphenyl)ethanone. Catalytic hydrogenation using chiral catalysts like BINAP-Ru complexes achieves high enantiomeric excess (ee) by selectively reducing the ketone to the (R)-alcohol . Alternative methods include:

  • Biocatalytic Reduction: Enzymes such as alcohol dehydrogenases (ADHs) from Lactobacillus species offer sustainable pathways with ee values exceeding 99% .

  • Grignard Reaction: Reaction of 4-ethylphenylmagnesium bromide with acetaldehyde derivatives, followed by optical resolution via chiral column chromatography .

Industrial-Scale Production

American Elements produces this compound in bulk quantities using continuous flow reactors, which enhance yield and reduce by-products . High-purity grades (99.9%) are achievable through fractional distillation or recrystallization, meeting standards for pharmaceutical intermediates .

Physicochemical Properties

Phase Behavior and Stability

(1R)-1-(4-Ethylphenyl)ethan-1-ol is a liquid at room temperature with a storage recommendation of <25°C in inert atmospheres to prevent oxidation . While experimental data on its boiling and melting points are unavailable, analogous compounds like 1-(4-methylphenyl)ethanol exhibit boiling points of 218–220°C and melting points of 81–82°C , suggesting similar thermal stability.

Spectroscopic Data

  • IR Spectrum: Expected O-H stretch at ~3350 cm⁻¹ and aromatic C=C stretches at ~1600 cm⁻¹.

  • NMR: The chiral carbon (C1) shows a split signal in 13C^{13}\text{C} NMR due to coupling with adjacent protons .

Applications in Industry and Research

Pharmaceutical Intermediates

The compound’s chiral center makes it valuable for synthesizing enantiopure drugs. For example:

  • Antihistamines: Serves as a precursor for ligands targeting histamine receptors.

  • Antifungal Agents: Modifications of the ethyl group enhance membrane permeability .

Agrochemicals

Derivatives of (1R)-1-(4-ethylphenyl)ethan-1-ol are used in pesticides due to their ability to disrupt insect nervous systems. The ethyl group’s hydrophobicity improves adhesion to plant surfaces .

Comparative Analysis with Structural Analogues

Table 2: Comparison of Chiral Ethanol Derivatives

CompoundSubstituentKey PropertyApplication
(1R)-1-(4-Ethylphenyl)ethan-1-olEthyl (C₂H₅)High enantiopurityDrug intermediates
(1R)-1-(4-Methylphenyl)ethan-1-olMethyl (CH₃)Lower hydrophobicitySolvents
(1R)-1-(4-Hexylphenyl)ethan-1-olHexyl (C₆H₁₃)Enhanced lipid solubilitySurfactants

The ethyl substituent balances hydrophobicity and steric bulk, optimizing interactions in catalytic systems compared to methyl or hexyl variants .

Future Research Directions

  • Catalyst Development: Designing heterogeneous catalysts for greener synthesis.

  • Biological Activity Screening: Investigating antimicrobial or anticancer properties.

  • Environmental Impact Studies: Assessing biodegradability and ecotoxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator